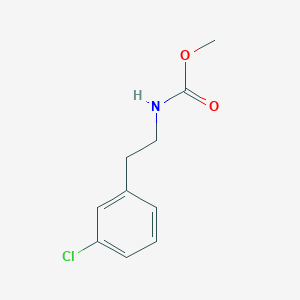
Methyl (3-chlorophenethyl)carbamate
Übersicht
Beschreibung
Methyl (3-chlorophenethyl)carbamate is an organic compound with the molecular formula C10H12ClNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a chlorophenethyl group attached to a methyl carbamate moiety. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (3-chlorophenethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenethylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction proceeds as follows:
3-chlorophenethylamine+methyl chloroformate→Methyl (3-chlorophenethyl)carbamate+HCl
The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-chlorophenethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl (3-chlorophenethyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of methyl (3-chlorophenethyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in the desired biological effects. For example, in pesticides, the compound inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chlorophenyl methylcarbamate
- 2-chloroethyl methylcarbamate
- 3,4-dichlorophenyl N-methylcarbamate
Uniqueness
Methyl (3-chlorophenethyl)carbamate is unique due to its specific structural features, such as the presence of a chlorophenethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it suitable for specific applications that other carbamates may not fulfill. For instance, its ability to inhibit certain enzymes with high specificity can be leveraged in the development of targeted therapeutic agents or selective pesticides.
Eigenschaften
IUPAC Name |
methyl N-[2-(3-chlorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)12-6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYWCADMDYCGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















